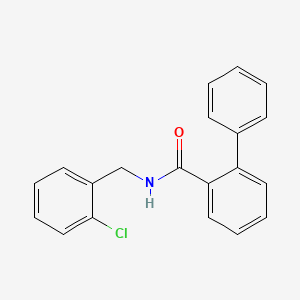

N-(2-chlorobenzyl)-2-biphenylcarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “N-(2-chlorobenzyl)-2-biphenylcarboxamide” can be inferred from its name. It likely contains a biphenyl group (two connected phenyl rings), a carboxamide group (a carbonyl group attached to an amine), and a 2-chlorobenzyl group (a benzyl group with a chlorine atom at the 2-position) .Applications De Recherche Scientifique

Antimicrobial Applications

“N-(2-chlorobenzyl)-2-biphenylcarboxamide” has been identified as an inhibitor of 1-deoxy-d-xylulose 5-phosphate synthase (DXS), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis . This compound has shown antimicrobial properties, particularly against Haemophilus influenzae, a common cause of bacterial infections in humans . The IC50 value, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 1.0 μM .

Intermediate for Organic Chemicals, Pharmaceuticals, and Dyes

This compound is used as an intermediate in the production of various organic chemicals, pharmaceuticals, and dyes . It’s also used as a sensory irritant to evaluate the characteristic modifications of the normal breathing pattern of exposed mice .

Mécanisme D'action

Biochemical Pathways

For instance, N-(2-chlorobenzyl)-substituted hydroxamate was identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), a key enzyme in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway . The MEP pathway is a major branch point providing precursors for the synthesis of carotenoids, tocopherols, plastoquinone, and the phytyl chain of chlorophylls, as well as the hormones abscisic acid and gibberellins .

Pharmacokinetics

Studies on similar compounds suggest that the electronic nature or steric effect of the substituents in the phenyl moiety may influence the modification of n1-oxidation rate .

Result of Action

N-(2-chlorobenzyl)-substituted hydroxamate, a compound with a similar structure, was found to inhibit the growth of haemophilus influenzae .

Action Environment

It is known that environmental factors such as temperature, ph, and the presence of other compounds can influence the action of many chemical compounds .

Propriétés

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO/c21-19-13-7-4-10-16(19)14-22-20(23)18-12-6-5-11-17(18)15-8-2-1-3-9-15/h1-13H,14H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGQKHABKBUVQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-chlorophenyl)methyl]-2-phenylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5788950.png)

![methyl 2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B5788958.png)

![2-{4-[(2,5-dichlorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5788974.png)

![1-{[(2-methylbenzyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5788978.png)

![3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5789006.png)

![3-methyl-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5789031.png)

![1-(2-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5789033.png)

![N-[2-(4-morpholinyl)ethyl]cyclooctanamine](/img/structure/B5789039.png)

![2-[(4-benzylpiperidin-1-yl)sulfonyl]-5-chloro-4,6-dimethylnicotinonitrile](/img/structure/B5789040.png)

![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5789045.png)